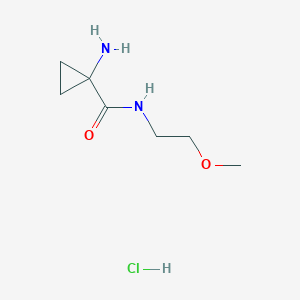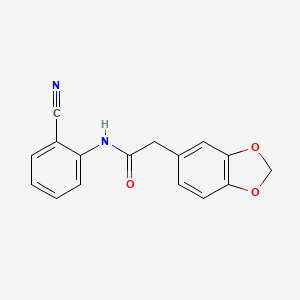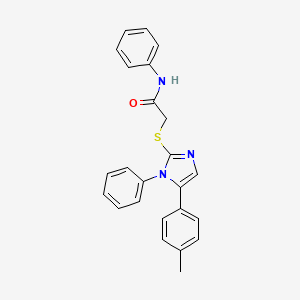
4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde is an organic compound characterized by the presence of an isopropylsulfanyl group, a nitro group, and a formyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 4-(isopropylsulfanyl)benzaldehyde, followed by careful control of reaction conditions to introduce the nitro group at the desired position on the benzene ring. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and ensure regioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.
化学反応の分析
Types of Reactions
4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The isopropylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines under suitable reaction conditions.
Major Products
Oxidation: 4-(Isopropylsulfanyl)-3-nitrobenzoic acid.
Reduction: 4-(Isopropylsulfanyl)-3-aminobenzenecarbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde depends on its chemical reactivity and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular targets through its nitro and aldehyde groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
類似化合物との比較
4-(Isopropylsulfanyl)-3-nitrobenzenecarbaldehyde can be compared with other similar compounds, such as:
4-(Methylsulfanyl)-3-nitrobenzenecarbaldehyde: Similar structure but with a methylsulfanyl group instead of an isopropylsulfanyl group.
4-(Isopropylsulfanyl)-3-nitrobenzaldehyde: Similar structure but without the formyl group.
4-(Isopropylsulfanyl)-3-aminobenzenecarbaldehyde: Similar structure but with an amino group instead of a nitro group.
特性
IUPAC Name |
3-nitro-4-propan-2-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNQJJZCJUHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2895250.png)


![2-[(4-Ethylphenyl)methylidene]propanedinitrile](/img/structure/B2895253.png)
![[4-(furan-2-carbonyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2895254.png)
![3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-7-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2895256.png)
![N-[(furan-2-yl)methyl]-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2895258.png)



![[5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2895265.png)

![8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895269.png)

